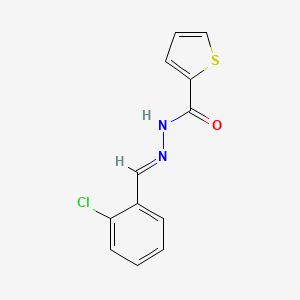![molecular formula C24H22N4O4 B11678348 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a hydrazide group, which contribute to its diverse chemical reactivity and biological activity.
准备方法
合成路线和反应条件
N'-[(E)-(3-乙氧基-4-羟基苯基)亚甲基]-3-(2-甲氧基萘-1-基)-1H-吡唑-5-碳酰肼的合成通常涉及在酸性或碱性条件下,3-乙氧基-4-羟基苯甲醛与3-(2-甲氧基萘-1-基)-1H-吡唑-5-碳酰肼的缩合反应。 该反应通常在乙醇或甲醇等溶剂中进行,产物通过重结晶或色谱法进行纯化 .
工业生产方法
虽然该化合物的具体工业生产方法尚未有详细记录,但一般方法将涉及扩大实验室合成程序。这将包括优化反应条件,使用工业级溶剂和试剂,以及采用大型纯化技术,例如蒸馏或工业色谱法。
化学反应分析
反应类型
N'-[(E)-(3-乙氧基-4-羟基苯基)亚甲基]-3-(2-甲氧基萘-1-基)-1H-吡唑-5-碳酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于所涉及的官能团。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 卤化剂用于亲电取代。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生相应的羧酸,而还原可能会产生醇或胺。
科学研究应用
N'-[(E)-(3-乙氧基-4-羟基苯基)亚甲基]-3-(2-甲氧基萘-1-基)-1H-吡唑-5-碳酰肼在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医药: 探讨其在各种疾病中的潜在治疗作用。
工业: 用于开发新材料和化学工艺.
作用机制
N'-[(E)-(3-乙氧基-4-羟基苯基)亚甲基]-3-(2-甲氧基萘-1-基)-1H-吡唑-5-碳酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会抑制某些酶或受体,从而导致其观察到的生物学效应。 需要详细的研究来阐明所涉及的确切分子机制和途径 .
相似化合物的比较
类似化合物
- N'-[(E)-(3,4-二甲氧基苯基)亚甲基]-3-(2-甲氧基萘-1-基)-1H-吡唑-5-碳酰肼
- N'-[(E)-(3-乙氧基-4-羟基苯基)亚甲基]-4,5-二氢-1H-苯并[g]吲唑-3-碳酰肼
独特性
N'-[(E)-(3-乙氧基-4-羟基苯基)亚甲基]-3-(2-甲氧基萘-1-基)-1H-吡唑-5-碳酰肼由于其官能团和结构特征的特定组合而具有独特性,这使其具有独特的化学反应性和潜在的生物活性 .
属性
分子式 |
C24H22N4O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-22-12-15(8-10-20(22)29)14-25-28-24(30)19-13-18(26-27-19)23-17-7-5-4-6-16(17)9-11-21(23)31-2/h4-14,29H,3H2,1-2H3,(H,26,27)(H,28,30)/b25-14+ |
InChI 键 |
GLZDROPNXVLFQK-AFUMVMLFSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678270.png)

![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678274.png)
![N,N-dibenzyl-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678282.png)
![4-{5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B11678298.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678306.png)
![(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine](/img/structure/B11678312.png)
![5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678316.png)
![2-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11678328.png)
![4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate](/img/structure/B11678353.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-](/img/structure/B11678357.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
![4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11678369.png)
